2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole
CAS No.:
Cat. No.: VC12969787
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole -](/images/structure/VC12969787.png)
Specification
Molecular Formula | C13H17N3O2 |
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Molecular Weight | 247.29 g/mol |
IUPAC Name | 2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C13H17N3O2/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2 |
Standard InChI Key | SCVGHKHLYYNGSD-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCO)C2=NC3=CC=CC=C3O2 |
Canonical SMILES | C1CN(CCN1CCO)C2=NC3=CC=CC=C3O2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole consists of two primary components:
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Benzoxazole core: A bicyclic structure formed by fusing a benzene ring with an oxazole heterocycle containing nitrogen and oxygen atoms.
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Piperazine substituent: A six-membered diamine ring attached to the benzoxazole at the 2-position, with a hydroxyethyl (-CH₂CH₂OH) group at the 4-position of the piperazine .
The molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol. Key structural analogs, such as HEPES (2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanesulfonic acid), share the hydroxyethyl-piperazinyl motif and exhibit water solubility due to polar functional groups .
Comparative Analysis of Analogous Compounds
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole can be inferred from methods used for analogous compounds:
Cyclization of 2-Aminophenol Derivatives
A common approach involves cyclizing 2-aminophenol with chloroacetyl chloride to form the benzoxazole core, followed by nucleophilic substitution with 1-(2-hydroxyethyl)piperazine . For example:
Alternative Pathway via Mitsunobu Reaction
The hydroxyethyl group can be introduced using the Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple piperazine with ethylene glycol .
Physicochemical Properties
Solubility and Stability
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Water Solubility: The hydroxyethyl group enhances hydrophilicity, similar to HEPES, which is soluble in water at 1.448 g/cm³ .
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Thermal Stability: Piperazine derivatives typically decompose above 200°C, suggesting moderate thermal stability for the target compound .
Spectroscopic Characterization
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¹H-NMR: Expected signals include:
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Mass Spectrometry: A molecular ion peak at m/z 245.28 confirms the molecular weight .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for developing serotonin receptor modulators or antimicrobial agents .
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Prodrug Design: The hydroxyethyl group can be functionalized to improve bioavailability .
Biochemical Buffering
Analogous to HEPES, this compound may stabilize pH in cell culture media, though its buffering capacity remains untested .
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